Malvalic acid

Description

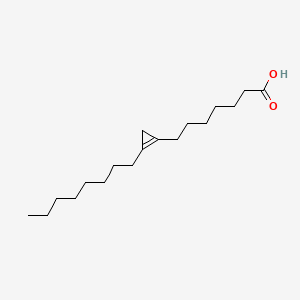

Structure

3D Structure

Properties

IUPAC Name |

7-(2-octylcyclopropen-1-yl)heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-9-12-16-15-17(16)13-10-7-8-11-14-18(19)20/h2-15H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSSZFFAYWBIPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=C(C1)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50198300 | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-05-9 | |

| Record name | Malvalic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malvalic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malvalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50198300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MALVALIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02AJQ7VS2H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MALVALIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3905 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

What is the chemical structure of Malvalic acid?

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvalic acid is a naturally occurring cyclopropene (B1174273) fatty acid found predominantly in the seed oils of plants from the Malvaceae family, such as cottonseed and kapok seed.[1][2] Its unique chemical structure, featuring a highly strained cyclopropene ring, imparts significant biological activity, most notably the inhibition of the enzyme stearoyl-CoA desaturase (SCD).[3][4] This inhibitory action disrupts the biosynthesis of monounsaturated fatty acids, leading to a range of physiological effects that have garnered interest in the fields of biochemistry, toxicology, and drug development. This technical guide provides an in-depth overview of the chemical structure, properties, biosynthesis, and key experimental protocols related to this compound.

Chemical Structure and Properties

This compound, systematically named 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid, is a C18 fatty acid containing a cyclopropene ring.[5][6] The presence of this three-membered ring with a double bond introduces significant ring strain, making the molecule highly reactive.

Table 1: Chemical and Physical Properties of this compound [5][7]

| Property | Value |

| IUPAC Name | 7-(2-octylcycloprop-1-en-1-yl)heptanoic acid |

| Chemical Formula | C₁₈H₃₂O₂ |

| Molar Mass | 280.45 g/mol |

| CAS Number | 503-05-9 |

| Appearance | Solid powder |

| Melting Point | 10.5 °C |

| InChI Key | HPSSZFFAYWBIPY-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC1=C(C1)CCCCCCC(=O)O |

Biosynthesis

The biosynthesis of this compound begins with oleic acid, a common C18 monounsaturated fatty acid.[1] The pathway involves the formation of sterculic acid as a key intermediate. The methylene (B1212753) group of the cyclopropene ring is derived from S-adenosyl methionine (SAM).[1] An α-oxidation step then shortens the carboxylic acid chain of sterculic acid by one carbon to yield this compound.[1]

Caption: Biosynthetic pathway of this compound from Oleic acid.

Experimental Protocols

Quantitative Analysis of this compound in Cottonseed Oil by Gas Chromatography (GC)

This protocol outlines a method for the determination of this compound content in cottonseed oil.[8]

Methodology:

-

Lipid Extraction: Extract the oil from cottonseed samples using a suitable solvent like hexane.

-

Transesterification: Convert the triglycerides in the extracted oil to fatty acid methyl esters (FAMEs). This is typically achieved by reacting the oil with a solution of sodium methoxide (B1231860) in methanol.

-

Internal Standard: Add a known amount of an internal standard, such as tridecanoin (C13:0), to the sample before transesterification for accurate quantification.

-

Gas Chromatography (GC) Analysis:

-

Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-WAX or Rtx-Wax).

-

Injector: Operate in split mode.

-

Detector: Use a Flame Ionization Detector (FID).

-

Carrier Gas: Typically helium or hydrogen.

-

Temperature Program: An optimized temperature gradient is crucial for separating the FAMEs. A typical program might start at a lower temperature and ramp up to a higher temperature to elute all components.

-

-

Quantification: Identify the this compound methyl ester peak based on its retention time, which is determined using a reference standard. The concentration of this compound is calculated by comparing its peak area to that of the internal standard. Dihydrosterculic acid methyl ester response can be used for the quantification of both sterculic and malvalic methyl esters.[8]

Caption: Workflow for the quantitative analysis of this compound.

Inhibition of Stearoyl-CoA Desaturase (SCD) Activity - In Vitro Cell-Based Assay

This protocol provides a general framework for assessing the inhibitory effect of this compound on SCD activity in a cell culture system.[9][10]

Methodology:

-

Cell Culture: Culture a suitable cell line that expresses SCD, such as HepG2 human hepatoma cells, in appropriate growth medium.

-

Treatment with this compound: Treat the cells with varying concentrations of this compound (or a vehicle control, e.g., DMSO) for a predetermined period (e.g., 24-48 hours).

-

Metabolic Labeling: Add a radiolabeled saturated fatty acid, such as [¹⁴C]-stearic acid, to the cell culture medium and incubate for a few hours.

-

Lipid Extraction: After the incubation period, wash the cells and extract the total lipids using a method like the Folch or Bligh-Dyer procedure.

-

Saponification and Derivatization: Saponify the extracted lipids to release the free fatty acids and then convert them to fatty acid methyl esters (FAMEs).

-

Separation and Quantification: Separate the [¹⁴C]-stearic acid methyl ester from the [¹⁴C]-oleic acid methyl ester (the product of SCD activity) using a technique like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Quantify the radioactivity in the spots or peaks corresponding to stearic acid and oleic acid using a scintillation counter or a radio-HPLC detector. Calculate the SCD activity as the percentage of [¹⁴C]-oleic acid relative to the total radioactivity ([¹⁴C]-stearic acid + [¹⁴C]-oleic acid). Determine the IC₅₀ value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Caption: Experimental workflow for the SCD inhibition assay.

Conclusion

This compound remains a molecule of significant interest due to its unique structure and potent biological activity. The information and protocols provided in this guide offer a solid foundation for researchers and professionals engaged in the study of fatty acid metabolism, natural product chemistry, and the development of novel therapeutics targeting lipid metabolic pathways. Further research into the precise mechanisms of its biological effects and potential applications will continue to be a valuable area of scientific inquiry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cyclopropene fatty acids of selected seed oils from bombacaceae, malvaceae, and sterculiaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Malvalic_acid [chemeurope.com]

- 7. medkoo.com [medkoo.com]

- 8. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of Stearoyl-CoA Desaturase 1 Expression Induces CHOP-Dependent Cell Death in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Malvalic Acid: A Technical Chronicle

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Malvalic acid, a cyclopropenoid fatty acid, stands as a notable molecule in the annals of lipid chemistry. Its discovery was not a singular event but rather the culmination of research driven by an unusual biological phenomenon observed in livestock. This technical guide provides a comprehensive history of the discovery of this compound, detailing the key scientific contributions, experimental methodologies, and the elucidation of its biochemical significance. For decades, the presence of this unusual fatty acid in cottonseed oil was linked to abnormalities in animals, sparking scientific inquiry into its structure and function. This document serves as a detailed resource for researchers, chronicling the journey from initial observations to the characterization of a unique natural product.

The Genesis of Discovery: The "Pink White" Problem

The story of this compound begins with an economic and agricultural puzzle: the mysterious "pink white" discoloration that appeared in eggs from hens fed cottonseed meal.[1] This phenomenon, along with other detrimental effects on livestock, prompted researchers to investigate the causative agents within cottonseed oil. Early studies pointed towards the presence of a reactive compound that was not a typical fatty acid.

In 1956, F.S. Shenstone and J.R. Vickery reported on a biologically active fatty acid fraction from plants of the order Malvales, which they linked to these adverse effects.[2] Their work laid the groundwork for the isolation and identification of the specific molecules responsible.

Isolation and Structure Elucidation: A New Class of Fatty Acid

The pivotal moment in the history of this compound came in 1957 when J.J. Macfarlane, F.S. Shenstone, and J.R. Vickery published their findings in Nature, formally announcing the isolation and proposed structure of this compound.[3] This discovery was closely intertwined with the earlier characterization of a related, higher homologous cyclopropenoid fatty acid, sterculic acid, by J.R. Nunn in 1952.[4]

The initial isolation of these reactive compounds was a significant challenge due to their instability. Early researchers employed a combination of techniques to separate and purify these novel fatty acids from the complex lipid matrix of seed oils.

Key Physicochemical Properties

Initial characterization of this compound provided the first quantitative data on this new compound.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₂O₂ | [5] |

| Molar Mass | 280.45 g/mol | [5] |

| Melting Point | 10.3-10.6 °C | [1] |

Experimental Protocols of the Era

Oil Extraction and Saponification

-

Objective: To extract the crude oil from the seeds and hydrolyze the triglycerides to liberate free fatty acids.

-

Protocol:

-

Grinding and Extraction: The seeds (e.g., from Sterculia foetida or cottonseed) were ground to a fine meal. The oil was then extracted using a non-polar solvent such as hexane (B92381) or petroleum ether in a Soxhlet apparatus.

-

Solvent Removal: The solvent was removed under reduced pressure to yield the crude seed oil.

-

Saponification: The crude oil was refluxed with an alcoholic solution of potassium hydroxide (B78521) (e.g., 2 M KOH in ethanol) for several hours to saponify the triglycerides.

-

Acidification and Extraction: The resulting soap solution was acidified with a mineral acid (e.g., HCl) to protonate the fatty acids. The free fatty acids were then extracted with a non-polar solvent like diethyl ether. The solvent was subsequently evaporated to yield a mixture of total fatty acids.

-

Reversed-Phase Partition Chromatography

-

Objective: To separate the cyclopropenoid fatty acids from the more common saturated and unsaturated fatty acids.[1]

-

Protocol:

-

Stationary Phase: A non-polar stationary phase was employed. In that era, this was often achieved by treating a solid support like celite with a non-polar liquid such as paraffin (B1166041) oil.

-

Mobile Phase: A polar mobile phase, likely an aqueous-organic mixture (e.g., aqueous acetone (B3395972) or ethanol), was used to elute the fatty acids.

-

Separation Principle: The more polar, common fatty acids would have a higher affinity for the mobile phase and elute first. The less polar cyclopropenoid fatty acids would be retained more strongly by the non-polar stationary phase and elute later.

-

Fraction Collection: Fractions of the eluate were collected, and the solvent was evaporated. The fractions were then analyzed for the presence of the desired compounds.

-

Gas-Liquid Chromatography (GLC)

-

Objective: To analyze the fatty acid composition of the oil and the purified fractions.

-

Protocol:

-

Derivatization: The fatty acids were first converted to their more volatile methyl esters (Fatty Acid Methyl Esters - FAMEs) by reaction with methanol (B129727) in the presence of an acid catalyst (e.g., H₂SO₄) or a base catalyst (e.g., sodium methoxide).

-

Stationary Phase: A polar stationary phase, such as a polyester-based column (e.g., polyethylene (B3416737) glycol succinate), was typically used.

-

Mobile Phase (Carrier Gas): An inert gas like nitrogen or helium was used as the carrier gas.

-

Detection: A flame ionization detector (FID) was the common method for detecting the eluted FAMEs.

-

Identification: Peaks were identified by comparing their retention times with those of known standards.

-

The Halphen Test

-

Objective: A qualitative and later quantitative colorimetric test to detect the presence of the cyclopropene (B1174273) ring.

-

Protocol:

-

Reagent: A solution of sulfur in carbon disulfide, often mixed with amyl alcohol or pyridine.[6]

-

Procedure: A small amount of the oil or fatty acid sample was mixed with the Halphen reagent in a test tube.

-

Heating: The mixture was heated in a boiling water bath or an oil bath.

-

Observation: The development of a characteristic cherry-red color indicated a positive test for cyclopropenoid fatty acids.

-

Biosynthesis and Biological Activity

Subsequent research elucidated the biosynthetic pathway of this compound and its primary biological effect.

Biosynthesis of this compound

This compound is biosynthesized from oleic acid. The pathway involves the formation of sterculic acid as an intermediate. An α-oxidation step then removes one carbon atom to yield this compound.

Caption: Biosynthesis of this compound from oleic acid.

Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary biological activity of this compound is the inhibition of the enzyme stearoyl-CoA desaturase (SCD). This enzyme is crucial for the conversion of saturated fatty acids into monounsaturated fatty acids. By inhibiting SCD, this compound disrupts lipid metabolism, leading to an accumulation of saturated fats and a depletion of monounsaturated fats. This disruption is believed to be the underlying cause of the physiological effects observed in animals consuming cottonseed products.

Caption: Mechanism of this compound's biological action.

Quantitative Data: Malvalic and Sterculic Acid Content in Seed Oils

The concentration of malvalic and its precursor, sterculic acid, varies significantly among different plant species. The following table summarizes the content of these cyclopropenoid fatty acids in several seed oils.

| Plant Species | This compound (%) | Sterculic Acid (%) | Reference(s) |

| Sterculia foetida | ~5.5 | ~55.8 | [7] |

| Sterculia apetala | 1.3 | 56.3 | [7] |

| Sterculia mexicana | 1.1 | 51.3 | [7] |

| Bombax munguba | 9.0 | 6.0 | [8] |

| Chorisia speciosa | 9.0 | 6.0 | [8] |

| Cottonseed (Gossypium hirsutum) | 0.5 - 1.0 | 0.5 - 1.0 | [8] |

Conclusion

The discovery of this compound is a compelling example of how a practical problem in agriculture can drive fundamental scientific research. The journey from observing discolored egg whites to elucidating the structure of a novel cyclopropenoid fatty acid and understanding its mechanism of action showcases the progression of analytical and biochemical techniques in the mid-20th century. For today's researchers, the story of this compound not only provides a historical perspective on lipid chemistry but also highlights a unique natural product with potent biological activity. The continued study of this compound and its derivatives may offer insights into lipid metabolism and potentially lead to the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A biologically active fatty-acid in Malvaceae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound and its structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Malvalic_acid [chemeurope.com]

- 6. researchgate.net [researchgate.net]

- 7. pnas.org [pnas.org]

- 8. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Natural Sources of Malvalic Acid in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malvalic acid is a naturally occurring cyclopropenoid fatty acid (CPFA) found in various plant species. Its unique chemical structure, featuring a highly strained cyclopropene (B1174273) ring, imparts significant biological activity. Notably, this compound is a potent inhibitor of the enzyme stearoyl-CoA desaturase (SCD), a critical regulator of lipid metabolism. This inhibitory action makes this compound and its derivatives valuable tools for research into metabolic diseases, including obesity, diabetes, and non-alcoholic fatty liver disease, as well as for potential therapeutic applications. This technical guide provides an in-depth overview of the natural plant sources of this compound, quantitative data on its prevalence, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Occurrence of this compound

This compound is predominantly found in plants belonging to the order Malvales. The families within this order that are particularly known for containing significant amounts of this compound and other CPFAs include Malvaceae, Sterculiaceae, and Bombacaceae.

Key plant species identified as sources of this compound include:

-

Cotton ( Gossypium hirsutum ) : Cottonseed oil is one of the most well-known and extensively studied sources of this compound.[1]

-

Sterculia foetida (Java olive) : The seed oil of this tropical tree is a rich source of both sterculic acid and this compound.[2]

-

Pterospermum acerifolium : The seed oil of this plant has been identified as a significant source of this compound.

-

Baobab ( Adansonia digitata ) : The seed oil of the baobab tree contains this compound.

-

Hibiscus species : Various species within the Hibiscus genus are known to contain this compound.

-

Bombax species : Certain species of the Bombax genus are also sources of this cyclopropenoid fatty acid.

Quantitative Data on this compound Content

The concentration of this compound can vary significantly between plant species, within different parts of the same plant, and depending on environmental and genetic factors. The following tables summarize the quantitative data on this compound content in the seed oils of various plant species from the Malvaceae, Sterculiaceae, and Bombacaceae families.

Table 1: this compound Content in Seed Oils of Malvaceae Species

| Species | This compound (% of total fatty acids) | Reference |

| Gossypium hirsutum (Cotton) | 0.6 - 1.2 | Bohannon and Kleiman, 1978 |

| Hibiscus syriacus | 13.4 | Bohannon and Kleiman, 1978 |

| Althaea officinalis | 1.1 | Bohannon and Kleiman, 1978 |

| Malva parviflora | 7.7 | Bohannon and Kleiman, 1978 |

| Abutilon theophrasti | 5.8 | Bohannon and Kleiman, 1978 |

Table 2: this compound Content in Seed Oils of Sterculiaceae Species

| Species | This compound (% of total fatty acids) | Reference |

| Sterculia foetida | 2.8 | Bohannon and Kleiman, 1978 |

| Pterospermum acerifolium | 16.0 | Bohannon and Kleiman, 1978 |

| Heritiera littoralis | 53.7 | Gaydou et al., 1993 |

| Kleinhovia hospita | 1.2 | Gaydou et al., 1993 |

| Cola nitida | 0.8 | Gaydou et al., 1993 |

Table 3: this compound Content in Seed Oils of Bombacaceae Species

| Species | This compound (% of total fatty acids) | Reference |

| Bombax ceiba | 3.9 | Bohannon and Kleiman, 1978 |

| Ceiba pentandra (Kapok) | 2.4 | Bohannon and Kleiman, 1978 |

| Adansonia digitata (Baobab) | 2.9 | Bohannon and Kleiman, 1978 |

Experimental Protocols

The accurate extraction, identification, and quantification of this compound from plant materials are crucial for research and developmental applications. The following are detailed methodologies for key experiments.

Extraction of Oil from Plant Seeds

Objective: To extract the total lipid content, including this compound, from plant seeds.

Methodology:

-

Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Place the ground seed material in a Soxhlet apparatus.

-

Extract the oil using an appropriate solvent, such as hexane (B92381) or petroleum ether, for a period of 6-8 hours.

-

Alternatively, for smaller scale extractions, use a modified Bligh-Dyer method with a chloroform:methanol (B129727):water solvent system.

-

-

Solvent Removal: Remove the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude seed oil.

-

Storage: Store the extracted oil under nitrogen at -20°C to prevent oxidation.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the concentration of this compound in the extracted seed oil. This method involves derivatization to enhance detection.

Methodology:

-

Saponification:

-

Weigh a precise amount of the extracted oil into a screw-capped tube.

-

Add a solution of sodium hydroxide (B78521) or potassium hydroxide in methanol.

-

Heat the mixture at a controlled temperature (e.g., 80°C) for a specified time to hydrolyze the triacylglycerols into free fatty acids.

-

-

Derivatization:

-

Acidify the mixture to protonate the free fatty acids.

-

Extract the free fatty acids into an organic solvent like hexane.

-

Evaporate the solvent and redissolve the fatty acids in a suitable solvent (e.g., acetonitrile).

-

Add a derivatizing agent, such as 2-bromoacetophenone, and a catalyst (e.g., a crown ether) to form phenacyl esters of the fatty acids. This derivatization adds a UV-absorbing chromophore, facilitating detection by HPLC.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used for separation.

-

Detection: Monitor the eluent using a UV detector at a wavelength appropriate for the phenacyl esters (e.g., 254 nm).

-

Quantification: Prepare a calibration curve using a purified this compound standard that has undergone the same derivatization process. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Quantification of this compound by Gas Chromatography (GC)

Objective: To quantify the concentration of this compound as its fatty acid methyl ester (FAME).

Methodology:

-

Transesterification:

-

Convert the fatty acids in the oil to their corresponding methyl esters (FAMEs). This can be achieved by reacting the oil with a solution of sodium methoxide (B1231860) in methanol or with boron trifluoride in methanol.

-

-

GC Analysis:

-

Column: Use a polar capillary column, such as one coated with polyethylene (B3416737) glycol (e.g., ZB-WAX).

-

Injector and Detector: Use a split/splitless injector and a flame ionization detector (FID).

-

Temperature Program: Start with an initial oven temperature and ramp up to a final temperature to ensure separation of all FAMEs.

-

Carrier Gas: Use helium or hydrogen as the carrier gas.

-

Identification: Identify the this compound methyl ester peak by comparing its retention time with that of a known standard.

-

Quantification: Determine the concentration of this compound by using an internal standard (e.g., a fatty acid not present in the sample) and creating a calibration curve.

-

Signaling Pathways and Experimental Workflows

Biosynthesis of this compound

The biosynthesis of this compound in plants begins with the common fatty acid, oleic acid. The pathway involves the formation of a cyclopropane (B1198618) ring, followed by desaturation and finally, a chain-shortening oxidation step.

Caption: Biosynthetic pathway of this compound from oleic acid.

Experimental Workflow for this compound Analysis

The general workflow for the analysis of this compound from plant sources involves several key stages, from sample collection to final quantification.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound represents a fascinating and biologically active natural product with significant potential for researchers in the fields of biochemistry, pharmacology, and drug development. A thorough understanding of its natural sources, coupled with robust analytical methodologies, is essential for harnessing its potential. This guide provides a comprehensive foundation for scientists working with this unique cyclopropenoid fatty acid, from identifying rich plant sources to accurately quantifying its presence and understanding its formation within the plant kingdom.

References

The Malvalic Acid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvalic acid, a cyclopropene (B1174273) fatty acid found in certain plant oils, is of significant interest due to its biological activities, including the inhibition of fatty acid desaturases. Understanding its biosynthesis from the common fatty acid, oleic acid, is crucial for applications in biochemistry and drug development. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps, intermediates, and available quantitative data. It also includes detailed experimental protocols for key analytical techniques and visual diagrams of the pathway and workflows to facilitate a deeper understanding of this unique metabolic route.

Introduction

This compound is a C17 cyclopropene fatty acid naturally occurring in the oils of plants from the Malvaceae family, such as cottonseed and kapok seed. Its structure, featuring a highly strained cyclopropene ring, confers unique chemical properties and biological activities. The biosynthesis of this compound is a multi-step enzymatic process that begins with the readily available monounsaturated fatty acid, oleic acid. This guide elucidates the core pathway, from the formation of a cyclopropane (B1198618) ring to subsequent desaturation and carbon chain shortening.

The Biosynthetic Pathway from Oleic Acid to this compound

The biosynthesis of this compound from oleic acid proceeds through three main enzymatic steps:

-

Cyclopropanation of Oleic Acid: The initial step involves the conversion of oleic acid (specifically, an oleoyl (B10858665) moiety esterified to a phospholipid) to dihydrosterculic acid. This reaction is catalyzed by the enzyme cyclopropane fatty acid synthase (CPFAS) .

-

Desaturation of Dihydrosterculic Acid: The cyclopropane ring of dihydrosterculic acid is then desaturated to form a cyclopropene ring, yielding sterculic acid. This step is catalyzed by a putative cyclopropane desaturase .

-

Alpha-Oxidation of Sterculic Acid: Finally, sterculic acid undergoes alpha-oxidation , a process that removes one carbon atom from the carboxylic acid end, to produce the C17 fatty acid, this compound. The specific enzyme responsible for this step in the context of this compound biosynthesis has not been definitively identified.

Pathway Visualization

The Biological Activity of Cyclopropenoid Fatty Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclopropenoid fatty acids (CPFAs) are a unique class of lipids characterized by a highly strained three-membered cyclopropene (B1174273) ring. The most well-studied CPFAs, sterculic acid and malvalic acid, are found in the oils of certain plants, notably those from the Malvaceae and Sterculiaceae families, such as cottonseed and kapok seed oils.[1][2] While historically viewed as toxic components, recent research has unveiled a spectrum of biological activities that position CPFAs as intriguing molecules for therapeutic investigation. Their most prominent effect is the potent inhibition of stearoyl-CoA desaturase (SCD), a critical enzyme in lipid metabolism.[3][4] This inhibitory action, along with other emerging mechanisms, confers upon CPFAs a range of effects from altering cellular lipid profiles to exhibiting anti-inflammatory properties.[5][6] This technical guide provides an in-depth exploration of the core biological activities of CPFAs, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

Core Biological Activity: Inhibition of Stearoyl-CoA Desaturase (SCD)

The primary and most characterized biological activity of CPFAs is the irreversible inhibition of stearoyl-CoA desaturase (SCD), a key enzyme in the biosynthesis of monounsaturated fatty acids (MUFAs) from saturated fatty acids (SFAs).[3][7] Specifically, CPFAs target the Δ9-desaturase activity of SCD1, which catalyzes the conversion of stearoyl-CoA and palmitoyl-CoA to oleoyl-CoA and palmitoleoyl-CoA, respectively.[3][5]

Quantitative Data on SCD Inhibition

The inhibitory potency of CPFAs, particularly sterculic acid, has been quantified in various studies. This data is crucial for understanding their biological efficacy and for designing experiments in drug development.

| Compound | Target Enzyme | IC50 Value | Cell/System | Reference(s) |

| Sterculic Acid | Stearoyl-CoA Desaturase-1 (SCD1) / Δ9-desaturase | 0.9 µM | Enzymatic Assay | [3][4] |

Table 1: Inhibitory Concentration of Sterculic Acid against SCD1.

The inhibition of SCD1 by CPFAs leads to significant alterations in the cellular fatty acid composition. This is typically characterized by a decrease in the ratio of monounsaturated to saturated fatty acids.

| Tissue/Cell Line | Treatment | Change in 18:0 (Stearic Acid) | Change in 18:1 (Oleic Acid) | Reference(s) |

| Morris Hepatoma 7288C | Sterculia foetida fatty acids | 220% of control | Reduced by 40% | [5] |

| Hen Liver | Dietary methyl sterculate | Increased | Decreased | [7] |

| Ewe Milk Fat | Intravenous sterculic acid | Increased | Decreased | [7] |

Table 2: Effects of Cyclopropenoid Fatty Acids on Fatty Acid Composition.

Signaling Pathways Modulated by SCD1 Inhibition

The inhibition of SCD1 by CPFAs has profound effects on downstream signaling pathways that are integral to cell proliferation, survival, and metabolism.

Anti-Inflammatory Activities

Emerging evidence suggests that CPFAs, particularly sterculic acid, possess anti-inflammatory properties that may be independent of SCD1 inhibition.[5][6] This opens up new avenues for their therapeutic application in inflammatory diseases.

SCD1-Independent Anti-inflammatory Mechanisms

The precise mechanisms of SCD1-independent anti-inflammatory action are still under investigation, but preliminary findings point towards the modulation of key inflammatory signaling pathways. One proposed mechanism involves the Toll-like receptor 4 (TLR4) signaling pathway.[8]

CPFAs may also influence inflammatory responses through interactions with Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARγ, which are nuclear receptors that play a key role in the regulation of inflammation and lipid metabolism. Fatty acids and their derivatives are known natural ligands for PPARs.

Experimental Protocols

Protocol 1: In Vitro SCD1 Activity Assay

This protocol describes a general method for measuring the enzymatic activity of SCD1 in the presence of an inhibitor like sterculic acid.

Materials:

-

Recombinant human SCD1 enzyme

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)

-

Substrate: [14C]-Stearoyl-CoA

-

Cofactor: NADH

-

Inhibitor: Sterculic acid dissolved in a suitable solvent (e.g., DMSO)

-

Stop Solution (e.g., 10% KOH in ethanol)

-

Organic Solvent (e.g., hexane) for extraction

-

Scintillation fluid and counter

Procedure:

-

Reagent Preparation: Prepare serial dilutions of sterculic acid. Dilute the SCD1 enzyme and prepare the substrate/cofactor mix.

-

Reaction Setup: In a microplate, add the assay buffer, inhibitor solution (or vehicle control), and the diluted SCD1 enzyme.

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding the [14C]-Stearoyl-CoA and NADH mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Saponification and Extraction: Saponify the lipids and extract the fatty acids using an organic solvent.

-

Quantification: Measure the radioactivity of the monounsaturated fatty acid product using a scintillation counter.

-

Data Analysis: Calculate the percent inhibition and determine the IC50 value.

References

- 1. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06237J [pubs.rsc.org]

- 2. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dihydrosterculic acid induces hepatic PPARα target gene expression in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. dovepress.com [dovepress.com]

- 8. researchgate.net [researchgate.net]

Malvalic Acid: A Technical Guide to its Role as a Stearoyl-CoA Desaturase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvalic acid, a naturally occurring cyclopropene (B1174273) fatty acid found in cottonseed and baobab seed oils, is a potent inhibitor of stearoyl-CoA desaturase (SCD). SCD is a critical enzyme in lipid metabolism, responsible for the conversion of saturated fatty acids into monounsaturated fatty acids. Inhibition of SCD has significant implications for various physiological and pathological processes, making this compound a valuable tool for research in metabolic diseases, oncology, and beyond. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and its impact on key cellular signaling pathways.

Introduction

This compound (7-(2-octylcycloprop-1-en-1-yl)heptanoic acid) is a C18 cyclopropenoid fatty acid.[1][2][3][4] Along with the closely related sterculic acid, it is one of the primary cyclopropenoid fatty acids found in plants of the Malvales order.[5][6] The defining feature of this compound is the highly strained cyclopropene ring, which is key to its biological activity.

The primary target of this compound is stearoyl-CoA desaturase (SCD), a microsomal enzyme that introduces the first double bond at the delta-9 position of saturated fatty acyl-CoAs.[5][7] The main substrates for SCD are palmitoyl-CoA and stearoyl-CoA, which are converted to palmitoleoyl-CoA and oleoyl-CoA, respectively. These monounsaturated fatty acids are essential components of membrane phospholipids, triglycerides, and cholesterol esters, and play significant roles in membrane fluidity, signal transduction, and energy storage.[8] By inhibiting SCD, this compound alters the cellular lipid profile, leading to a cascade of downstream effects.

Mechanism of Action

This compound acts as an irreversible inhibitor of stearoyl-CoA desaturase.[5] The high reactivity of the cyclopropene ring is thought to be responsible for this inhibition. The proposed mechanism involves the alkylation of a critical residue in the active site of the SCD enzyme, leading to its inactivation. This irreversible binding covalently modifies the enzyme, preventing it from catalyzing the desaturation of fatty acids.

Quantitative Data

While this compound is known to be a potent SCD inhibitor, specific IC50 values are not as readily available in the literature as for its close analog, sterculic acid. However, studies on sterculia oil, which contains both sterculic and malvalic acids, and comparative studies indicate a similar potent inhibitory capacity.[6][9]

For reference, the IC50 value for sterculic acid's inhibition of delta-9 desaturase (SCD) has been reported to be approximately 0.9 µM.[5] Given the structural similarity and shared mechanism of action, the inhibitory potency of this compound is expected to be in a similar range.

Table 1: Comparison of Cyclopropenoid Fatty Acid Inhibitors of SCD

| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) | Known IC50 for SCD |

| This compound | CCCCCCCCC1=C(C1)CCCCCCC(=O)O | C18H32O2 | 280.45 | Not precisely determined, but expected to be similar to sterculic acid. |

| Sterculic Acid | CCCCCCCC\C1=C(\CCCCCCC(=O)O)C1 | C19H34O2 | 294.47 | ~0.9 µM |

Experimental Protocols

SCD1 Enzyme Activity Assay

This protocol describes a method to directly measure the inhibitory effect of this compound on SCD1 enzyme activity in microsomal fractions.

a. Microsome Isolation:

-

Homogenize cells or tissues in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to pellet nuclei and mitochondria.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in an appropriate buffer and determine the protein concentration.

b. Enzymatic Assay:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 50-100 µg)

-

[14C]-Stearoyl-CoA (substrate)

-

NADH (cofactor)

-

ATP

-

Coenzyme A

-

Bovine serum albumin (BSA)

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

-

Add this compound (or vehicle control) at various concentrations to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding a strong base (e.g., KOH in ethanol).

-

Saponify the lipids by heating.

-

Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

-

Separate the saturated ([14C]-stearic acid) and monounsaturated ([14C]-oleic acid) fatty acids using thin-layer chromatography (TLC).

-

Scrape the corresponding spots from the TLC plate and quantify the radioactivity using a scintillation counter.

-

Calculate SCD1 activity as the percentage of [14C]-stearoyl-CoA converted to [14C]-oleoyl-CoA.

-

Determine the IC50 value of this compound by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Cellular Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps to analyze changes in the cellular fatty acid profile after treatment with this compound.

a. Cell Culture and Treatment:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

b. Lipid Extraction:

-

Wash cells with phosphate-buffered saline (PBS).

-

Harvest the cells and extract total lipids using a standard method such as the Folch or Bligh-Dyer procedure, which typically involves a chloroform/methanol (B129727) solvent system.[10]

c. Fatty Acid Methyl Ester (FAME) Preparation:

-

Transesterify the extracted lipids to FAMEs. A common method is to use boron trifluoride in methanol or methanolic HCl. This process converts the fatty acids into their more volatile methyl ester form.

d. GC-MS Analysis:

-

Inject the FAMEs into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column) to separate the different FAMEs based on their boiling points and polarity.

-

The mass spectrometer will fragment the eluting FAMEs, and the resulting fragmentation patterns are used to identify the individual fatty acids.

-

Quantify the amount of each fatty acid by comparing the peak areas to those of known standards.

-

Calculate the desaturation index (e.g., the ratio of 18:1 to 18:0) to assess the in-cell activity of SCD.

Signaling Pathways and Downstream Effects

The inhibition of SCD by this compound leads to a shift in the cellular lipid composition, primarily an increase in the ratio of saturated fatty acids (SFAs) to monounsaturated fatty acids (MUFAs). This alteration has profound effects on various cellular processes and signaling pathways.

Wnt Signaling Pathway

SCD1 activity has been linked to the regulation of the Wnt signaling pathway. Inhibition of SCD can lead to a decrease in the secretion of Wnt proteins and a reduction in β-catenin levels, a key downstream effector of the canonical Wnt pathway.[11] This can result in the downregulation of Wnt target genes involved in cell proliferation and survival.

Caption: Inhibition of SCD1 by this compound and its downstream effects on the Wnt signaling pathway.

Hippo Signaling Pathway

The Hippo signaling pathway is a key regulator of organ size and tissue homeostasis. Recent evidence suggests a link between lipid metabolism and Hippo signaling. While direct studies on this compound are limited, alterations in cellular lipid composition, such as those induced by SCD inhibition, can impact membrane-associated signaling complexes that regulate the Hippo pathway. Dysregulation of the Hippo pathway is implicated in cancer development.

Caption: Logical workflow of how this compound-induced SCD1 inhibition may impact the Hippo signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound on a cellular system.

Caption: A generalized experimental workflow for studying the cellular effects of this compound.

Conclusion

This compound is a powerful and specific inhibitor of stearoyl-CoA desaturase, making it an invaluable research tool for dissecting the roles of lipid metabolism in health and disease. Its ability to modulate the cellular lipidome has far-reaching consequences, impacting key signaling pathways such as Wnt and Hippo. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers and drug development professionals to explore the therapeutic potential of targeting SCD with compounds like this compound. Further research to precisely quantify its inhibitory potency and to fully elucidate its effects on downstream signaling cascades will be crucial for translating these findings into novel therapeutic strategies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Modulation of Wnt/β-catenin signaling pathway by bioactive food components - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. An insight into advances and challenges in the development of potential stearoyl Co-A desaturase 1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. jfda-online.com [jfda-online.com]

- 11. Targeting stearoyl-CoA desaturase in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Effects of Malvalic Acid in Animals: A Technical Guide

Abstract

Malvalic acid, a cyclopropenoid fatty acid (CPFA) predominantly found in cottonseed and oils from plants of the Malvales order, exerts significant physiological effects in animals.[1][2] This technical guide provides an in-depth analysis of the biochemical mechanisms, physiological consequences, and experimental methodologies associated with this compound exposure. The primary molecular target of this compound is the enzyme stearoyl-CoA desaturase (SCD), a critical component in the biosynthesis of monounsaturated fatty acids.[3][4] Inhibition of SCD by this compound leads to profound alterations in lipid metabolism, impacting cell membrane composition and fluidity, and eliciting a range of species-specific pathophysiological responses.[5][6] This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying biochemical pathways and experimental workflows to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction

This compound (7-(2-octylcycloprop-1-en-1-yl)heptanoic acid) and the related compound sterculic acid are notable for the highly strained and reactive cyclopropene (B1174273) ring in their structures.[1] This structural feature is central to their biological activity. Ingestion of feed containing cottonseed meal or oil is a common route of exposure for livestock and experimental animals.[2][7] The physiological consequences of this exposure are diverse, ranging from altered fat composition in pigs to reproductive issues and egg quality defects in poultry.[2][6] A key toxicological concern is the synergistic effect of CPFAs with aflatoxin B1, which has been shown to induce hepatic carcinoma in rainbow trout.[8] Understanding the precise mechanisms of this compound's action is crucial for risk assessment in animal agriculture and for leveraging its properties as a specific inhibitor of fatty acid metabolism in biomedical research.

Biochemical Mechanism of Action: Inhibition of Stearoyl-CoA Desaturase

The principal mechanism underlying the physiological effects of this compound is the inhibition of stearoyl-CoA desaturase (SCD).[3][5] SCD is an iron-containing enzyme located in the endoplasmic reticulum that catalyzes the rate-limiting step in the de novo synthesis of monounsaturated fatty acids (MUFAs), primarily oleate (B1233923) (18:1) and palmitoleate (B1233929) (16:1), from their saturated fatty acid (SFA) precursors, stearoyl-CoA (18:0) and palmitoyl-CoA (16:0), respectively.[4][9]

Kinetic studies have demonstrated that both this compound and sterculic acid are irreversible inhibitors of the SCD enzyme system in hen liver.[5] The reactive cyclopropene ring is thought to alkylate a critical residue, potentially a sulfhydryl group, within the enzyme's active site, leading to its inactivation.[5] Of the two, sterculic acid has been shown to be a more potent inhibitor than this compound.[5] This irreversible inhibition disrupts the normal balance of saturated and monounsaturated fatty acids within the cell.[10]

Signaling Pathway Diagram

Caption: Inhibition of Stearoyl-CoA Desaturase (SCD1) by this compound.

Quantitative Data on Physiological Effects

The inhibition of SCD by this compound leads to measurable changes in the fatty acid composition of tissues and products, as well as quantifiable effects on animal health and productivity.

Table 1: Effects of Malvalic and Sterculic Acids on Stearoyl-CoA Desaturase (SCD) Activity and Fatty Acid Profiles

| Parameter | Animal Model / System | Treatment | Result | Reference |

| SCD Enzyme Activity | Differentiating 3T3-L1 adipocytes | MDI + Sterculic acid | >90% inhibition of SCD activity | [10] |

| SCD Enzyme Activity | Hen Liver Microsomes | Sterculic Acid | More effective inhibitor than this compound | [5] |

| Fatty Acid Profile | Hen Egg Yolk Lipid | Dietary Methyl Sterculate | Increased stearic acid content | [5] |

| Fatty Acid Profile | Differentiating 3T3-L1 adipocytes | MDI + Sterculic acid | Marked reduction in Δ⁹-16:1; Accumulation of 16:0 and 18:0 | [10] |

| Fatty Acid Profile | Rat Tissues | Baobab Seed Oil (contains CPFAs) | Altered fatty acid profiles in various tissues | [11] |

Table 2: Quantitative Physiological Effects of Cyclopropenoid Fatty Acids (CPFAs) in Animals

| Effect | Animal Model | Treatment Details | Quantitative Observation | Reference |

| Egg Production | Laying Hens | Sterculia foetida oil | Drastic reduction in egg production | [12] |

| Egg Quality | Laying Hens | Cottonseed Oil (containing CPFAs) | Discoloration (pink whites) and defects in eggs | [7] |

| Sexual Maturity | Chickens | Sterculia foetida oil | Delayed sexual maturity | [12] |

| Body Fat Composition | Pigs | Cottonseed Meal (containing CPFAs) | "Hard fat" due to increased saturated fatty acids | [2] |

| Hepatotoxicity | Rainbow Trout | Diet with CPFAs + Aflatoxin B1 | Synergistic induction of hepatic carcinoma | [8] |

| Mitogenic Activity | Rainbow Trout, Rats | Dietary CPFAs | Augmented DNA synthesis and cell division in hepatocytes | [13] |

Detailed Experimental Protocols

In Vitro SCD1 Enzyme Activity Assay

This protocol is a generalized procedure for measuring the direct inhibitory effect of this compound on SCD1 activity in microsomal preparations.[1]

Objective: To quantify the inhibition of SCD1 enzyme activity by this compound.

Methodology:

-

Microsome Isolation:

-

Homogenize animal liver tissue or cultured cells (e.g., 3T3-L1 adipocytes) in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is rich in endoplasmic reticulum and SCD1.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing:

-

Microsomal protein (e.g., 100-200 µg).

-

Radiolabeled substrate: [¹⁴C]stearoyl-CoA.

-

Cofactors: NADH, ATP, Coenzyme A.

-

Buffer (e.g., phosphate (B84403) buffer, pH 7.2).

-

-

Add varying concentrations of this compound (dissolved in a suitable solvent like ethanol) or vehicle control to the reaction tubes.

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C for 10-20 minutes.

-

-

Reaction Termination and Lipid Extraction:

-

Stop the reaction by adding a strong base (e.g., methanolic KOH) to saponify the lipids.

-

Acidify the mixture and extract the total fatty acids using a solvent like hexane.

-

-

Separation and Quantification:

-

Separate the saturated ([¹⁴C]stearic acid) and monounsaturated ([¹⁴C]oleic acid) fatty acids using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the radioactivity in the respective fatty acid spots/peaks using liquid scintillation counting or a radio-HPLC detector.

-

Calculate SCD activity as the percentage of [¹⁴C]stearoyl-CoA converted to [¹⁴C]oleoyl-CoA and determine the inhibitory effect of this compound.

-

Animal Feeding Study Protocol (Rat Model)

This protocol outlines a typical in vivo study to assess the physiological effects of dietary this compound in rats.[14][15]

Objective: To determine the effects of dietary this compound on growth, lipid profiles, and tissue histology in rats.

Methodology:

-

Animal Acclimatization:

-

Acclimatize male Wistar rats (e.g., 160-180 g) for one week under standard conditions (12h light/dark cycle, controlled temperature and humidity).

-

Provide standard chow and water ad libitum.

-

-

Diet Preparation:

-

Prepare a basal experimental diet (e.g., AIN-93 based).

-

Create treatment diets by incorporating this compound (or a CPFA-rich oil like cottonseed or Sterculia foetida oil) at various concentrations.

-

Ensure the control diet is isocaloric and contains a non-CPFA fat source.

-

-

Experimental Design:

-

Randomly assign rats to treatment groups (e.g., Control, Low-dose this compound, High-dose this compound).

-

House animals individually and provide pre-weighed amounts of their respective diets for a specified duration (e.g., 4-12 weeks).

-

-

Data Collection:

-

Monitor body weight and feed intake regularly (e.g., weekly).

-

Collect blood samples at specified intervals for analysis of serum lipids (total cholesterol, triglycerides, HDL, LDL).

-

At the end of the study, euthanize the animals and collect tissues (liver, adipose tissue) for histological examination and fatty acid analysis.

-

-

Analysis:

-

Analyze serum parameters using standard biochemical assays.

-

Extract lipids from tissues and analyze the fatty acid profile using Gas Chromatography (GC) as described below.

-

Perform histopathological evaluation of key organs.

-

Fatty Acid Profile Analysis by Gas Chromatography (GC)

This protocol describes the analysis of tissue fatty acid composition to quantify the impact of this compound on SFA to MUFA conversion.[8][11]

Objective: To quantify the relative amounts of different fatty acids in animal tissues.

Methodology:

-

Lipid Extraction:

-

Homogenize a known weight of tissue in a chloroform:methanol mixture (e.g., 2:1 v/v) according to the Folch or Bligh-Dyer method.

-

Separate the lipid-containing organic phase, dry it under nitrogen, and determine the total lipid weight.

-

-

Saponification and Methylation:

-

Saponify the extracted lipids with a base (e.g., methanolic KOH) to release free fatty acids.

-

Methylate the free fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like boron trifluoride (BF₃) in methanol. FAMEs are more volatile and suitable for GC analysis.

-

-

GC Analysis:

-

Inject the FAMEs sample into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column like Carbowax).

-

Use a temperature program to separate the FAMEs based on their chain length and degree of unsaturation.

-

An internal standard (e.g., heptadecanoic acid, C17:0) should be added before methylation for absolute quantification.

-

-

Identification and Quantification:

-

Identify individual FAME peaks by comparing their retention times to those of known standards.

-

Quantify the amount of each fatty acid by integrating the area under its corresponding peak.

-

Express results as a percentage of total fatty acids or as an absolute concentration (e.g., mg/g of tissue).

-

Mandatory Visualizations

Experimental Workflow Diagram

Caption: General workflow for an in vivo animal study on this compound.

Conclusion

This compound is a potent, naturally occurring inhibitor of fatty acid metabolism with significant physiological consequences for animals. Its primary mechanism, the irreversible inhibition of stearoyl-CoA desaturase, leads to predictable and quantifiable alterations in tissue lipid profiles, characterized by an increase in saturated fatty acids and a decrease in monounsaturated fatty acids. These biochemical changes manifest as a variety of deleterious effects, including impaired reproductive performance and altered product quality in livestock. The detailed methodologies and quantitative data presented in this guide offer a foundational resource for professionals engaged in animal nutrition, toxicology, and metabolic disease research. Further investigation into the dose-response relationships and the complex downstream effects of SCD inhibition will continue to be a valuable area of study.

References

- 1. benchchem.com [benchchem.com]

- 2. Methods for the determination of cyclopropenoid fatty acids V. A spectrophotometric method for cottonseed oils based upon the Halphen-test reaction | Semantic Scholar [semanticscholar.org]

- 3. Determination of Cyclopropenoid Fatty Acids in Ewe Milk Fat by GC-MS after Intravenous Administration of Sterculic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition by cyclopropene fatty acids of the desaturation of stearic acid in hen liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid desaturase systems of hen liver and their inhibition by cyclopropene fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Delay of sexual maturity in chickens by Sterculia foetida oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mitogenic activity of sterculic acid, a cyclopropenoid fatty acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. An Experimental Approach for Selecting Appropriate Rodent Diets for Research Studies on Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]

Occurrence of Malvalic Acid in Cottonseed Oil: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of malvalic acid, a cyclopropenoid fatty acid (CPFA) predominantly found in cottonseed oil. The presence of this compound and the related sterculic acid is of significant interest due to their unique chemical structures and potent biological activities. These CPFAs are known inhibitors of the enzyme stearoyl-CoA desaturase, a key player in lipid metabolism, leading to a range of physiological effects in animals. This document details the chemical properties, biosynthesis, and occurrence of this compound in cottonseed and its derivatives. Furthermore, it presents detailed analytical protocols for its quantification, summarizes its biological effects and underlying molecular mechanisms, and discusses the impact of oil processing on its concentration. This guide is intended to be a valuable resource for researchers in the fields of lipid biochemistry, toxicology, and drug development.

Introduction to this compound

This compound is a C18 cyclopropenoid fatty acid, chemically identified as 7-(2-octyl-1-cyclopropenyl)heptanoic acid.[1] It is a characteristic component of the seed oils of plants belonging to the order Malvales, which includes the cotton plant (Gossypium hirsutum).[2] The presence of the highly strained cyclopropene (B1174273) ring confers significant reactivity and is responsible for its biological effects.

Chemical Structure

The chemical structure of this compound is characterized by a cyclopropene ring within the fatty acid chain.

Caption: Chemical structure of this compound.

Biosynthesis

The biosynthesis of this compound is believed to originate from oleic acid. The proposed pathway involves the formation of sterculic acid (a C19 CPFA) as an intermediate. An α-oxidation reaction then removes one carbon atom from the carboxylic acid end of sterculic acid to yield the C18 this compound.

Caption: Proposed biosynthetic pathway of this compound.

Occurrence in Cottonseed and Cottonseed Oil

This compound is a natural constituent of cottonseed, and its concentration can vary depending on the cottonseed variety, growing conditions, and processing methods.

Concentration in Raw Cottonseed and Crude Oil

The concentration of this compound in crude cottonseed oil typically ranges from 0.56% to 1.17% of the total fatty acids.[3] It is generally the most abundant cyclopropenoid fatty acid in cottonseed, followed by sterculic acid.[4]

Table 1: this compound Concentration in Crude Cottonseed Oil from Different Varieties

| Cottonseed Variety | This compound (% of total fatty acids) | Reference |

| Commercial Varieties (22 types) | 0.56 - 1.17 | [3] |

| Australian Commercial Varieties | ~0.38 (major CPFA, total CPFA < 0.8) | [4] |

| Pima S-7 | Lowest CPFA content among tested Australian varieties | [4] |

| CS8S | Approached 0.5% (total CPFA ~0.8%) | [4] |

Effect of Processing on this compound Content

Commercial processing of cottonseed into edible oil involves several refining steps that can significantly reduce the concentration of this compound.

Table 2: this compound and CPFA Content in Processed Cottonseed Products

| Product | This compound/CPFA Concentration | Reference |

| Cottonseed Meal (6 varieties) | 76 - 131 µg/g | [5] |

| Refined, Bleached, and Deodorized (RBD) Cottonseed Oil | CPFA levels are reduced | [5] |

| Deodorized Cottonseed Oil | Total cyclopropenoid fatty acids reduced to < 0.04% | [5] |

The deodorization step, which involves high temperatures, is particularly effective at degrading the heat-labile cyclopropene ring.

Analytical Methodologies for Quantification

Accurate quantification of this compound is crucial for quality control of cottonseed products and for research purposes. The two primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC) Protocol

This method involves the derivatization of the fatty acids to facilitate their detection by UV absorbance.

Experimental Protocol:

-

Oil Extraction:

-

For cottonseed or meal, extract the lipid fraction using a suitable solvent system (e.g., Bligh-Dyer).

-

For oil samples, proceed directly to saponification.

-

-

Saponification:

-

To the extracted lipid or oil sample, add a methanolic potassium hydroxide (B78521) solution.

-

Heat the mixture to hydrolyze the triacylglycerols into free fatty acids and glycerol.

-

-

Derivatization:

-

Neutralize the saponified mixture and extract the free fatty acids.

-

Add 2-bromoacetophenone (B140003) and a catalyst (e.g., a crown ether) to the fatty acid extract.

-

Heat the mixture to form phenacyl esters of the fatty acids, which are UV-active.[6][7]

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of methanol (B129727) and water is typically used.

-

Detection: UV detector set at a wavelength appropriate for the phenacyl esters (e.g., 254 nm).

-

Quantification: Use an external standard of purified this compound for calibration and quantification.[6][7]

Caption: Experimental workflow for HPLC analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is another powerful technique for the analysis of fatty acids, including this compound.

Experimental Protocol:

-

Lipid Extraction and Transesterification:

-

Extract the lipids from the sample as described for the HPLC method.

-

Convert the fatty acids in the triacylglycerols to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as sodium methoxide (B1231860) or boron trifluoride in methanol.[8]

-

-

GC-MS Analysis:

-

Column: A polar capillary column (e.g., polyethylene (B3416737) glycol phase) is suitable for separating FAMEs.[8]

-

Injection: Split or splitless injection depending on the sample concentration.

-

Oven Program: A temperature gradient is used to elute the FAMEs based on their boiling points and polarity.

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Mass spectrometer operating in full scan or selected ion monitoring (SIM) mode.

-

Identification: this compound methyl ester is identified by its characteristic retention time and mass spectrum.

-

Quantification: An internal standard (e.g., a fatty acid not present in the sample) is added at the beginning of the procedure for accurate quantification.[8]

-

Biological Effects and Signaling Pathways

The biological activity of this compound is primarily attributed to its ability to inhibit the enzyme stearoyl-CoA desaturase (SCD).

Inhibition of Stearoyl-CoA Desaturase

Stearoyl-CoA desaturase is a key enzyme in the biosynthesis of monounsaturated fatty acids, catalyzing the conversion of saturated fatty acids like palmitic acid (16:0) and stearic acid (18:0) to palmitoleic acid (16:1) and oleic acid (18:1), respectively.[9][10] this compound, along with sterculic acid, acts as a potent and irreversible inhibitor of this enzyme.[11] The proposed mechanism involves the reactive cyclopropene ring alkylating a critical sulfhydryl group in the active site of the enzyme.[11]

Caption: Signaling pathway affected by this compound.

Physiological Consequences of SCD Inhibition

The inhibition of stearoyl-CoA desaturase by this compound leads to an increase in the ratio of saturated to monounsaturated fatty acids in cellular lipids. This alteration can have several physiological consequences:

-

Altered Membrane Fluidity: The composition of fatty acids in membrane phospholipids (B1166683) is a key determinant of membrane fluidity. An increase in saturated fatty acids can lead to more rigid membranes, affecting the function of membrane-bound proteins and transport systems.[12][13][14]

-

Animal Health Effects: Ingestion of cottonseed products containing this compound has been associated with various adverse health effects in animals, including:

Conclusion

This compound is a significant minor component of cottonseed oil with potent biological activity. Its presence necessitates careful monitoring and control in cottonseed products intended for animal and human consumption. The refining processes, particularly deodorization, are effective in reducing its concentration to safe levels in edible oils. The detailed analytical protocols provided in this guide offer robust methods for the accurate quantification of this compound. A thorough understanding of its biological effects, primarily through the inhibition of stearoyl-CoA desaturase, is crucial for assessing the safety of cottonseed-derived products and for exploring potential therapeutic applications of SCD inhibitors in various diseases. This technical guide serves as a foundational resource for researchers and professionals working with cottonseed oil and its bioactive components.

References

- 1. This compound | C18H32O2 | CID 10416 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cyclopropenoid fatty acid content and fatty acid composition of crude oils from twenty-five varieties of cottonseed | Semantic Scholar [semanticscholar.org]

- 4. Assessment of cyclopropenoic acid levels in commercially available Australian whole cottonseeds and cottonseed meals | Meat & Livestock Australia [mla.com.au]

- 5. researchgate.net [researchgate.net]

- 6. A quantitative method for the determination of cyclopropenoid fatty acids in cottonseed, cottonseed meal, and cottonseed oil (Gossypium hirsutum) by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Determination of Cyclopropenoic and Nutritional Fatty Acids in Cottonseed and Cottonseed Oil by Gas Chromatography [library.aocs.org]

- 9. Biochemical and physiological function of stearoyl-CoA desaturase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sterculic Acid: The Mechanisms of Action beyond Stearoyl-CoA Desaturase Inhibition and Therapeutic Opportunities in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition by cyclopropene fatty acids of the desaturation of stearic acid in hen liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. How Do Cyclopropane Fatty Acids Protect the Cell Membrane of Escherichia coli in Cold Shock? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemrxiv.org [chemrxiv.org]

- 15. fao.org [fao.org]

Alpha-Oxidation in the Biosynthesis of Malvalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malvalic acid, a cyclopropenoid fatty acid (CPFA) found in plants of the Malvales order, is notable for its unique chemical structure and biological activities, including the inhibition of fatty acid desaturases. Its biosynthesis involves a critical chain-shortening step from its C18 precursor, sterculic acid, through the alpha-oxidation pathway. This technical guide provides a comprehensive overview of the role of alpha-oxidation in the formation of this compound. It details the biosynthetic pathway, summarizes key quantitative data, outlines experimental protocols for the analysis of CPFAs, and presents visual diagrams of the involved processes to facilitate a deeper understanding for researchers in lipid biochemistry and drug development.

Introduction

Cyclopropenoid fatty acids (CPFAs) are a class of unusual fatty acids characterized by a highly strained three-membered carbocyclic ring. This compound (8,9-methylene-8-heptadecenoic acid) is a C17 CPFA, while its precursor, sterculic acid (9,10-methylene-9-octadecenoic acid), is a C18 CPFA.[1][2] These fatty acids are of significant interest due to their presence in cottonseed and kapok seed oils and their potent biological effects, primarily the irreversible inhibition of the enzyme stearoyl-CoA desaturase (SCD), a key regulator of membrane fluidity and a target in various metabolic diseases.[3]

The biosynthesis of this compound from the common C18 monounsaturated fatty acid, oleic acid, proceeds through the formation of sterculic acid. The final and defining step in this compound synthesis is the removal of a single carbon atom from the carboxylic acid end of sterculic acid, a process known as alpha-oxidation.[4] This guide delves into the specifics of this alpha-oxidation step, providing a technical resource for its study.

The Biosynthetic Pathway of this compound

The formation of this compound is a multi-step enzymatic process that occurs in the tissues of plants belonging to the Malvaceae family. The pathway can be summarized as follows:

-

Cyclopropanation of Oleic Acid: The biosynthesis initiates with the conversion of oleic acid (a C18:1 fatty acid) to dihydrosterculic acid. This reaction involves the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) across the double bond of oleic acid, catalyzed by a cyclopropane (B1198618) fatty acid synthase.[1]

-

Desaturation to Sterculic Acid: Dihydrosterculic acid is then desaturated to form sterculic acid, introducing a double bond within the cyclopropane ring to create the cyclopropene (B1174273) moiety.

-

Alpha-Oxidation of Sterculic Acid: The final step is the conversion of the C18 sterculic acid to the C17 this compound through the removal of the carboxyl carbon. This is achieved via the alpha-oxidation pathway.[4]

The overall biosynthetic relationship is illustrated below:

Biosynthetic pathway from oleic acid to this compound.

The Core of the Process: Alpha-Oxidation